Selinexor
Overview
Description
Selinexor is an orally bioavailable, highly-selective, and slowly-reversible small molecule that inhibits Exportin 1 . It is used together with bortezomib and dexamethasone to treat multiple myeloma in patients who have received at least one previous treatment that did not work well .
Molecular Structure Analysis
Selinexor has a molecular formula of C17H11F6N7O and a molecular weight of 443.31 g/mol . It is characterized by low aqueous solubility but high permeability through Caco-2 and MDCK-MDR monolayers .
Chemical Reactions Analysis
Selinexor exhibits linear and time-independent pharmacokinetics across a wide dose range, with moderately rapid absorption and moderate elimination . Its pharmacokinetics are not significantly impacted by various concomitant medications and organ dysfunction .
Physical And Chemical Properties Analysis
Selinexor is a cis isomer that contains no chiral centers . It has low aqueous solubility but high permeability through Caco-2 and MDCK-MDR monolayers .
Scientific Research Applications
1. Oncology: Hematologic Malignancies and Solid Tumors
- Summary of Application : Selinexor, also known as KPT-330, is an oral small molecule drug that selectively inhibits nuclear export (SINE). It specifically inhibits exportin 1 (XPO1), which exports various proteins (including tumor suppressor proteins and growth regulators) from the nucleus to the cytoplasm . By inhibiting XPO1, Selinexor effectively traps these proteins in the nucleus, leading to the reactivation of tumor suppressor functions and induction of apoptosis in cancer cells .
- Methods of Application : Selinexor is administered orally. It has demonstrated benefits as monotherapy and in combination with other therapeutics, particularly in drug-resistant cases . Its role in enhancing the effectiveness of bone marrow transplants has also been noted .
- Results or Outcomes : Selinexor has shown potential therapeutic applications beyond its initial approval for hematological malignancies, including breast cancer, lung adenocarcinoma, and gastric cancer, by inducing cell cycle arrest and promoting apoptosis .
2. Anti-Inflammatory Treatment
- Summary of Application : Selinexor is gaining recognition beyond oncology for its potential in anti-inflammatory therapy . The drug’s impact on key inflammatory pathways provides a new avenue for the management of conditions like sepsis, viral infections including COVID-19, and chronic inflammatory diseases such as Duchenne Muscular Dystrophy and Parkinson’s Disease .
- Methods of Application : The specific methods of application for these conditions are not detailed in the source, but it is likely that Selinexor is administered orally, similar to its use in oncology .
- Results or Outcomes : The review emphasizes the criticality of managing Selinexor’s side effects through diligent dose optimization and patient monitoring . Given the complexities of its broader applications, extensive research is called upon to validate Selinexor’s long-term safety and effectiveness, with a keen focus on its integration into clinical practice for a diverse spectrum of disorders .
3. Pharmacokinetics
- Summary of Application : Selinexor exhibits linear and time-independent pharmacokinetics (PK) across a wide dose range, with moderately rapid absorption (time to reach maximum concentration [Tmax] 2–4 h) and moderate elimination (half-life [t½] 6–8 h) .
- Methods of Application : Following oral administration, selinexor’s PK observed among patients with various solid tumors and hematologic malignancies is consistent irrespective of disease .
- Results or Outcomes : Population PK analyses demonstrated the PK of selinexor is well-described by a two-compartment model, with significant relationships for body weight on apparent clearance and apparent central volume of distribution, and sex on apparent clearance, which result in clinically non-relevant changes in exposure .
4. Treatment of Relapsed/Refractory Multiple Myeloma
- Summary of Application : Selinexor in combination with dexamethasone has emerged as a viable option for heavily pretreated triple-class relapsed and refractory multiple myeloma (RRMM) .
- Methods of Application : Selinexor is used in combination with dexamethasone and other drugs like bortezomib, carfilzomib, lenalidomide, pomalidomide, and daratumumab .
- Results or Outcomes : The Boston trial demonstrated that selinexor when combined with dexamethasone and bortezomib is associated with a better depth and duration of response without excessive toxicity, compared with bortezomib and dexamethasone alone .
5. Treatment of Diffuse Large B-Cell Lymphoma
- Summary of Application : Selinexor has demonstrated central nervous system (CNS) penetration and activity in secondary CNS lymphoma (SCNSL) patients .
- Methods of Application : The specific methods of application for this condition are not detailed in the source, but it is likely that Selinexor is administered orally, similar to its use in oncology .
- Results or Outcomes : The U.S. Food and Drug Administration granted accelerated approval to selinexor for the treatment of adult patients with R/R DLBCL in June 2020 .
6. Ongoing Clinical Trials
- Summary of Application : As of 2019, phase I/II and III trials are ongoing, including the use of selinexor in other cancers and in combinations with other drugs used for multiple myeloma .
- Methods of Application : The specific methods of application for these conditions are not detailed in the source, but it is likely that Selinexor is administered orally, similar to its use in oncology .
- Results or Outcomes : The outcomes of these trials are not yet available .
7. Treatment of Gastrointestinal Cancer
- Summary of Application : Selinexor has shown potential therapeutic applications in gastrointestinal cancer by inducing cell cycle arrest and promoting apoptosis .
- Methods of Application : The specific methods of application for this condition are not detailed in the source, but it is likely that Selinexor is administered orally, similar to its use in oncology .
- Results or Outcomes : The outcomes of these trials are not yet available .
8. Treatment of Lung Adenocarcinoma
- Summary of Application : Selinexor has shown potential therapeutic applications in lung adenocarcinoma by inducing cell cycle arrest and promoting apoptosis .
- Methods of Application : The specific methods of application for this condition are not detailed in the source, but it is likely that Selinexor is administered orally, similar to its use in oncology .
- Results or Outcomes : The outcomes of these trials are not yet available .
9. Treatment of Breast Cancer
- Summary of Application : Selinexor has shown potential therapeutic applications in breast cancer by inducing cell cycle arrest and promoting apoptosis .
- Methods of Application : The specific methods of application for this condition are not detailed in the source, but it is likely that Selinexor is administered orally, similar to its use in oncology .
- Results or Outcomes : The outcomes of these trials are not yet available .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVSOMFAQLZNKR-RJRFIUFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026013 | |
Record name | Selinexor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20mg/mL | |
Record name | Selinexor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Selinexor binds to and inhibits exportin-1 (XPO1). XPO1 is a nuclear exporter protein which contains a pocket to which nuclear proteins can bind. When complexed with these proteins and Ran, activated through guanosine triphosphate (GTP) binding, the XPO1-protein-Ran-GTP complex is able to exit the nucleus through a nuclear pore. Once outside, GTP is hydrolyzed and the complex dissociates. The inhibition of this process in cancer cells allows the targets of XPO1, many of which are tumor suppressors, to collect in the nucleus and result in increased transcription of tumor suppressor genes. Tumor suppressor proteins known to be affected by XPO1 inhibition include p53, p73, adenomatous polyposis coli, retinoblastoma, forkhead box protein O, breast cancer 1, nucleophosmin, and merlin. Regulators of cell cycle progression are also affected, namely p21, p27, galectin-3, and Tob. Inhibitor of NFκB also collects in the nucleus as a result leading to reduced activity of NFκB, a known contributor to cancer. XPO1 participates in the formation of a complex with eukaryotic initiation factor 4E and contributes to the transport of messenger RNA for several oncegenes including cell cycle promotors, cyclin D1, cyclin E, and CDK2/4/6, as well as antiapoptotic proteins, Mcl-1 and Bcl-xL. These wide ranging changes in protein expression and gene transcription culminate in cell cycle arrest and the promotion of apoptosis in cancer cells. | |
Record name | Selinexor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Selinexor | |
CAS RN |
1393477-72-9 | |
Record name | Selinexor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393477-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selinexor [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393477729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selinexor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Selinexor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (z)-3-{3-[3,5-bis (trifluoromethyl) phenyl]-1H-1,2,4-Triazol-1yl}acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SELINEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TZ62FO8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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